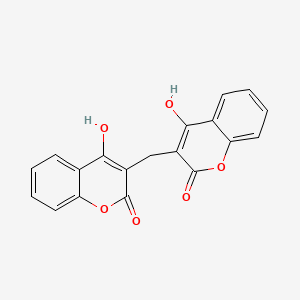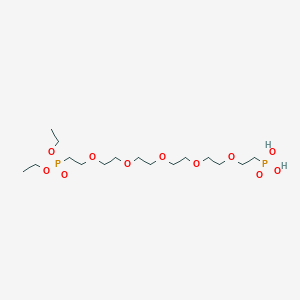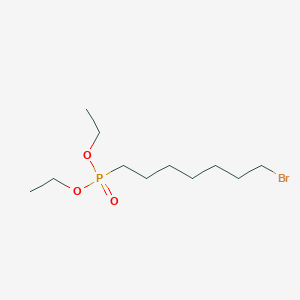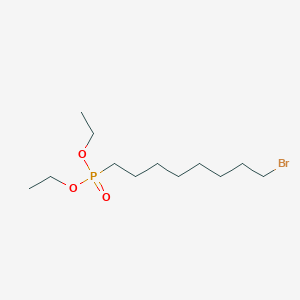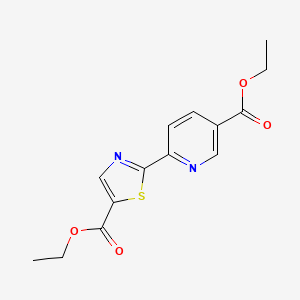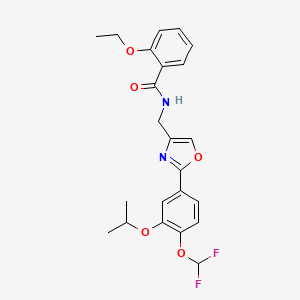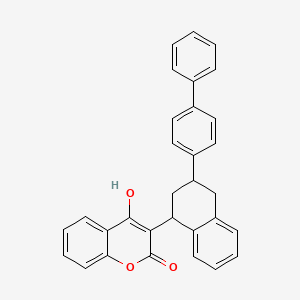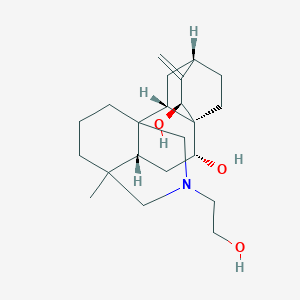
tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DO53 is a negative control for DO34, not inhibiting DAGL.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- tert-Butyl piperazine derivatives are synthesized using specific condensation reactions and characterized through various spectroscopic techniques like LCMS, NMR, and X-ray diffraction. These processes confirm the molecular structure and properties of the compounds (Sanjeevarayappa et al., 2015).
Anticorrosive Behaviour
- Novel tert-butyl piperazine derivatives have demonstrated anticorrosive activity, particularly for carbon steel in corrosive environments. This property is attributed to the compound's ability to form strong and spontaneous adsorption on metal surfaces, showing significant inhibition efficiency (Praveen et al., 2021).
Biological Activities
- Some tert-butyl piperazine derivatives have been screened for their biological activities. For example, studies have shown moderate anthelmintic activity and poor antibacterial activity. This suggests potential use in specific medical or agricultural applications (Sanjeevarayappa et al., 2015).
Fungicidal Properties
- Certain derivatives, such as those involving triazole groups, have shown fungicidal activity. This suggests potential applications in agriculture for the control of plant diseases (Mao et al., 2013).
Antimicrobial Applications
- Derivatives of tert-butyl piperazine have been investigated for antimicrobial properties. Some compounds display moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Stability Assessment
- Stability studies of tert-butyl piperazine derivatives, particularly triazolyl oxazolidinones, have been conducted. These studies are crucial for understanding the potential of these compounds in various environments, including human plasma, gastric, and intestinal fluids (Phillips et al., 2010).
Catalytic Applications
- Some tert-butyl piperazine derivatives have been used in catalysis, such as in the formation of palladium(II) complexes. These complexes have shown promising performance in chemical reactions like Suzuki–Miyaura cross-coupling (Turek et al., 2014).
Eigenschaften
CAS-Nummer |
1848233-59-9 |
|---|---|
Produktname |
tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate |
Molekularformel |
C25H26F3N5O4 |
Molekulargewicht |
517.5092 |
IUPAC-Name |
3-Phenyl-4-[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester |
InChI |
InChI=1S/C25H26F3N5O4/c1-24(2,3)37-23(35)31-13-14-32(21(16-31)18-7-5-4-6-8-18)22(34)33-15-20(29-30-33)17-9-11-19(12-10-17)36-25(26,27)28/h4-12,15,21H,13-14,16H2,1-3H3 |
InChI-Schlüssel |
MCQNBNJCBIKELG-UHFFFAOYSA-N |
SMILES |
O=C(N1CC(C2=CC=CC=C2)N(C(N3N=NC(C4=CC=C(OC(F)(F)F)C=C4)=C3)=O)CC1)OC(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DO53 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




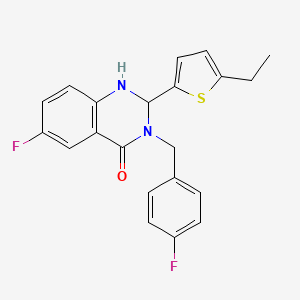
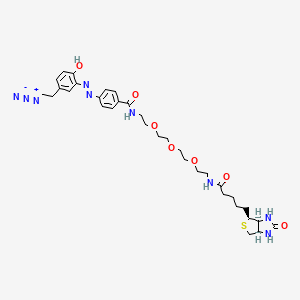
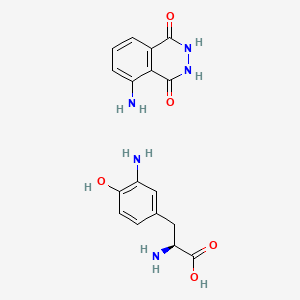
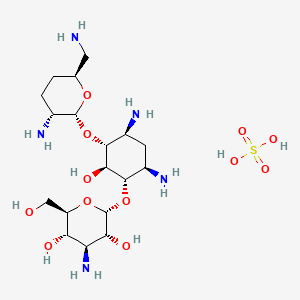
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
